molecular formula C17H14N6OS2 B2499504 N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-78-2

N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2499504
CAS RN: 852372-78-2
M. Wt: 382.46
InChI Key: HKAGENOTNBSTPS-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14N6OS2 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

Research on related compounds has explored their metabolic pathways and pharmacokinetics. For example, studies have investigated how compounds are metabolized in the body, their absorption, distribution, and excretion profiles. These studies are crucial for understanding the potential therapeutic applications of compounds, optimizing dosage regimens, and predicting drug interactions. For instance, the pharmacokinetics and metabolism of ticagrelor, a P2Y12 receptor antagonist with a somewhat similar heterocyclic structure, were studied to determine its absorption, distribution, metabolism, and excretion in healthy subjects (Teng et al., 2010).

Therapeutic Potential and Mechanism of Action

Compounds with thiazol, triazolo, and pyridazin rings often exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, and analgesic effects. Research into these compounds' mechanisms of action can reveal their therapeutic potential for treating various conditions. For example, cefoperazone, which shares a similar complex structure, was studied for its coagulopathy effects manifesting as gastrointestinal bleeding, highlighting the importance of understanding side chain effects on vitamin K metabolism (Goutham Reddy Katukuri et al., 2016).

Safety and Toxicology

Investigating the safety profile and potential toxicological effects of chemical compounds is a critical area of research. Studies on similar compounds have evaluated their toxicity, identifying safe dosing levels and potential adverse effects. This research is essential for developing new medications and ensuring their safe use in clinical settings. For instance, the investigation into new-onset asthma cases associated with exposure to 3-amino-5-mercapto-1,2,4-triazole underscores the importance of evaluating respiratory risks in occupational settings (E. Hnizdo et al., 2004).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-11-9-26-17(18-11)19-14(24)10-25-15-8-7-13-20-21-16(23(13)22-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAGENOTNBSTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.